[1,2,4]triazolo[1,5-b]pyridazin-6-amine
Description
Properties
CAS No. |
51519-35-8 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways For 1 2 3 Triazolo 1,5 B Pyridazin 6 Amine and Its Derivatives
Classical and Established Synthetic Protocols forresearchgate.netnih.govimtm.czTriazolo[1,5-b]pyridazines
Traditional methods for the synthesis of the researchgate.netnih.govimtm.cztriazolo[1,5-b]pyridazine core often rely on foundational organic reactions, providing reliable access to a variety of derivatives.
Cyclization Reactions Involving Hydrazine (B178648) and Pyridazine (B1198779) Precursors
A cornerstone in the synthesis of the triazolopyridazine system is the cyclization reaction involving a hydrazine derivative and a suitably substituted pyridazine precursor. For instance, the reaction of 3-chloro-6-hydrazinopyridazine (B91096) with reagents like acetic acid or ethyl chloroformate can lead to the formation of the corresponding triazolo[4,3-b]pyridazine derivatives. epa.gov The mechanism of this triazole ring fusion has been investigated through the reaction of 3-chloro-6-hydrazinopyridazine with aldehydes such as formaldehyde (B43269) and acetaldehyde, followed by treatment of the resulting Schiff bases with bromine in acetic acid with sodium acetate. epa.gov
Another classical approach involves the condensation of a hydrazine with a dicarbonyl compound or its equivalent. This strategy is widely employed for the formation of various heterocyclic systems and can be adapted for the synthesis of the pyridazine ring, which can then be further elaborated to the desired triazolopyridazine. The condensation reaction between hydrazine and carbonyl compounds is a simple, straightforward, and often high-yielding method for forming hydrazone derivatives, which are key intermediates in these cyclization cascades. researchgate.net
A variety of 3-substituted researchgate.netnih.govimtm.cztriazolo[1,2-a]pyridazine derivatives have been synthesized by the ring closure of hexahydropyridazine-1-carbothioamide with various aliphatic and aromatic aldehydes. nih.gov
Nucleophilic Substitution Reactions on Halogenated Intermediates
The strategic use of halogenated intermediates is a powerful tool in the synthesis of functionalized researchgate.netnih.govimtm.cztriazolo[1,5-b]pyridazines. This approach allows for the introduction of various substituents onto the heterocyclic core through nucleophilic substitution reactions.
A common strategy involves the preparation of a halogenated triazolopyridazine, such as 8-chloro-6-methyl- researchgate.netnih.govimtm.cztriazolo[4,3-b]pyridazine, which can be synthesized by treating the corresponding hydroxy compound with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govacs.org This chlorinated intermediate then serves as an electrophilic partner for a range of nucleophiles. For example, the chlorine atom can be displaced by amines, phenols, and other nucleophiles to introduce diversity at that position. nih.govacs.org This method has been successfully employed in the synthesis of a variety of derivatives, including those with potential biological activity. nih.govacs.org
The versatility of this approach is further highlighted by the sequential nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated heterocycles, which can be used to construct complex molecular architectures. nih.gov While the primary focus of some studies has been on triazines and pyrimidines, the principles are readily applicable to the pyridazine system. nih.govnih.gov The reactivity of halogenated imidazoles has also been explored, where N-protected derivatives undergo nucleophilic substitution at the halogenated positions. rsc.org
| Starting Material | Reagent | Product | Reference |
| 6-hydroxy-3-methyl- researchgate.netnih.govimtm.cztriazolo[4,3-b]pyridazine | POCl₃ | 8-chloro-6-methyl- researchgate.netnih.govimtm.cztriazolo[4,3-b]pyridazine | nih.govacs.org |
| 8-chloro-6-methyl- researchgate.netnih.govimtm.cztriazolo[4,3-b]pyridazine | 4-aminophenol (B1666318), t-BuOK, KI | 4-((6-methyl- researchgate.netnih.govimtm.cztriazolo[4,3-b]pyridazin-8-yl)oxy)aniline | nih.govacs.org |
| Halogenated heterocycles | Peptides with amino groups | Macrocyclic peptidomimetics | nih.gov |
Condensation Reactions with Carbonyl Compounds
Condensation reactions involving carbonyl compounds are fundamental in the synthesis of various heterocyclic systems, including the pyridazine core that can be a precursor to researchgate.netnih.govimtm.cztriazolo[1,5-b]pyridazines. The Knoevenagel condensation, for instance, involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, often catalyzed by a weak base like piperidine (B6355638) or pyrrolidine. researchgate.net This type of reaction is crucial for creating the carbon-carbon bonds necessary to build the pyridazine ring.
While direct condensation to form the researchgate.netnih.govimtm.cztriazolo[1,5-b]pyridazine ring system in one step is less common, the pyridazine moiety itself is often constructed through such reactions. For example, the reaction of a 1,2-dicarbonyl compound with hydrazine will yield a pyridazine. This pyridazine can then be functionalized and subsequently cyclized to form the desired triazole ring.
Modern and Advanced Synthetic Strategies
In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in organic chemistry. These modern strategies often offer advantages such as shorter reaction times, higher yields, and the ability to construct complex molecules in a single step.
One-Pot Oxidative Cycloaddition Reactions (e.g., Cu(I)/Zn(II)-catalyzed tandem C–N addition and I₂/KI-mediated N–N bond formation)
A significant advancement in the synthesis of researchgate.netnih.govimtm.cztriazolo[1,5-b]pyridazines is the development of one-pot oxidative cycloaddition reactions. One such notable method involves a cooperative Cu(I)/Zn(II)-catalyzed tandem C–N addition followed by an I₂/KI-mediated intramolecular N–N bond formation. researchgate.net This protocol allows for the direct synthesis of 1,2,4-triazolo[1,5-b]pyridazine derivatives from 3-aminopyridazine (B1208633) derivatives and nitriles. researchgate.net The bimetallic catalytic system is crucial for the efficiency of the reaction. researchgate.net
Another powerful oxidative cyclization approach utilizes I₂/KI to mediate the formation of the N-N bond. organic-chemistry.orgorganic-chemistry.org This method has been successfully applied to the synthesis of various 1,5-fused 1,2,4-triazoles, including researchgate.netnih.govimtm.cztriazolo[1,5-a]pyridines, from readily available N-aryl amidines. organic-chemistry.orgorganic-chemistry.org The use of iodine as an oxidant offers a more environmentally benign alternative to heavy metal oxidants. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov
| Reactants | Catalysts/Reagents | Product | Key Features | Reference |
| 3-Aminopyridazine derivatives, Nitriles | Cu(I)/Zn(II), I₂/KI | researchgate.netnih.govimtm.czTriazolo[1,5-b]pyridazines | One-pot, tandem C-N and N-N bond formation | researchgate.net |
| N-Aryl amidines | I₂/KI, K₂CO₃ | 1,5-Fused 1,2,4-triazoles | Metal-free, environmentally benign | organic-chemistry.orgorganic-chemistry.org |
| α,β-Unsaturated aldehydes/ketones, Hydrazines | I₂ | Pyrazoles | Metal-free, one-pot, regioselective | organic-chemistry.orgnih.gov |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times. rsisinternational.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of researchgate.netnih.govimtm.cztriazolo[1,5-b]pyridazine.
For instance, the synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been achieved through a multicomponent reaction under microwave irradiation, utilizing an eco-friendly chitosan-based catalyst. nih.gov This method highlights the potential for developing more sustainable synthetic protocols. Microwave heating has also been employed in the synthesis of researchgate.netnih.govimtm.cztriazolo[1,5-a]pyrimidines and other fused heterocyclic systems, demonstrating its broad applicability. rsisinternational.orgresearchgate.netmdpi.comnih.govnih.gov The palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by microwave-assisted dehydration is another efficient route to researchgate.netnih.govimtm.cztriazolo[4,3-a]pyridines. organic-chemistry.org
The key advantages of microwave-assisted synthesis include a dramatic reduction in reaction time, improved reaction conversions, and the formation of cleaner products. rsisinternational.org These benefits make it a highly attractive method for the rapid synthesis of libraries of compounds for biological screening.
Multi-Component Reactions for Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecular scaffolds like the nih.govbeilstein-journals.orgnih.govtriazolo[1,5-b]pyridazine core in a single step. These reactions are highly valued for their ability to generate structural diversity from simple starting materials.
One notable MCR involves a one-pot oxidative cycloaddition of 3-aminopyridazine derivatives with nitriles. researchgate.net This method utilizes a cooperative Cu(I)/Zn(II) catalytic system to facilitate a tandem C-N bond addition, followed by an I2/KI-mediated intramolecular N-N bond formation to yield the desired nih.govbeilstein-journals.orgnih.govtriazolo[1,5-b]pyridazine scaffold. researchgate.net This approach is particularly effective for creating chlorine-containing derivatives. researchgate.net
Another strategy employs the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. While not directly yielding the target compound, it provides a versatile platform for synthesizing related fused systems. For instance, an "unusual" GBB-MCR has been used to generate 2,3-diamine-substituted furo[2,3-c]pyridines, which can then undergo further transformations, such as nitrosonium-mediated diazotization, to construct fused 1,2,3-triazole rings. acs.org
Functional Group Interconversions and Post-Synthetic Derivatization
Once the core nih.govbeilstein-journals.orgnih.govtriazolo[1,5-b]pyridazine scaffold is assembled, further diversification can be achieved through functional group interconversions and post-synthetic modifications.
Amination Reactions
Amination reactions are crucial for introducing the key amino group at the 6-position and for synthesizing a library of derivatives with varied substitution patterns. Nucleophilic aromatic substitution (SNAr) is a common method. For instance, a chloro-substituted nih.govbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine, a related isomer, can be readily aminated by reacting with various primary amines at room temperature, leading to a library of amine analogs in good yields. nih.govbeilstein-journals.org This highlights the potential for similar transformations on the nih.govbeilstein-journals.orgnih.govtriazolo[1,5-b]pyridazine system.
Hydrazineyl Group Transformations
The hydrazineyl group is a key synthon for constructing the triazole ring. The reaction of 3-chloro-6-hydrazinopyridazine with reagents like acetic acid or ethyl chloroformate can lead to the formation of the nih.govbeilstein-journals.orgnih.govtriazolo[4,3-b]pyridazine ring system, an isomer of the target scaffold. epa.gov The mechanism of this triazole ring fusion has been investigated through the reaction of 3-chloro-6-hydrazinopyridazine with aldehydes and subsequent treatment with bromine. epa.gov Furthermore, reacting 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate (B1144303) is a common strategy for synthesizing 1H-1,2,3-triazolo[4,5-d]pyridazines, another isomeric system. mdpi.com
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of the nih.govbeilstein-journals.orgnih.govtriazolo[1,5-b]pyridazine core provides a handle for introducing a wide range of substituents through cross-coupling reactions. For example, chlorination of a precursor with phosphorus oxychloride (POCl3) can yield a chloro-derivative. nih.gov This halogenated intermediate can then undergo substitution reactions. For instance, reaction with 4-aminophenol in the presence of a base like t-BuOK can introduce an aminophenoxy moiety. nih.gov Palladium-catalyzed cross-coupling reactions are also powerful tools for creating C-C and C-N bonds, enabling the synthesis of diverse derivatives.
Mechanistic Studies ofnih.govbeilstein-journals.orgnih.govTriazolo[1,5-b]pyridazine Formation
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of the nih.govbeilstein-journals.orgnih.govtriazolo[1,5-b]pyridazine ring often involves an oxidative N-N bond formation. organic-chemistry.org For the related nih.govbeilstein-journals.orgnih.govtriazolo[1,5-a]pyridines, this has been achieved using reagents like PIFA (phenyliodine bis(trifluoroacetate)) or an I2/KI system. organic-chemistry.org
A common synthetic pathway to the isomeric 1,2,4-triazolo[1,5-a]pyrimidine scaffold involves the Dimroth rearrangement of a 1,2,4-triazolo[4,3-a]pyrimidine intermediate under acidic conditions. nih.gov While this applies to a different heterocyclic system, it highlights a potential rearrangement pathway that could be relevant in the synthesis of nih.govbeilstein-journals.orgnih.govtriazolo[1,5-b]pyridazines under certain conditions. The mechanism of fusing the triazole ring to the pyridazine system has been specifically studied by reacting 3-chloro-6-hydrazinopyridazine with aldehydes and then treating the resulting Schiff bases with bromine in acetic acid with sodium acetate. epa.gov
Chemical Reactivity and Transformation Mechanisms of The 1 2 3 Triazolo 1,5 B Pyridazine Nucleus
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fused Ring System
The reactivity of the nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazine nucleus towards electrophilic and nucleophilic attack is dictated by the electronic properties of the fused rings. The pyridazine (B1198779) ring is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack, while the triazole ring can exhibit more varied reactivity. The presence of substituents, such as the amino group at the 6-position in nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazin-6-amine, significantly influences the sites of reaction.
Electrophilic Aromatic Substitution: Generally, azine systems like pyridazine are deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. However, the presence of an activating group, such as an amino group, can facilitate such reactions. For the analogous pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine system, electrophilic substitution reactions like bromination and nitration have been shown to occur on the pyrimidine (B1678525) ring. nih.gov This suggests that electrophilic attack on the pyridazine ring of nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazin-6-amine may be possible, likely directed by the activating amino group. Computational studies on related pyridine-substituted-bis-1,2,4-triazole derivatives have been used to understand their structural and electronic properties, which can help predict reactivity. researchgate.net
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring makes the nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazine scaffold a candidate for nucleophilic aromatic substitution, particularly at positions activated by leaving groups. For instance, in the related nih.govbeilstein-journals.orgnsmsi.irtriazolo[4,3-b]pyridazine series, a chlorine atom at the 6-position is susceptible to nucleophilic displacement by amines or thiols. The synthesis of 6-hydrazino nih.govbeilstein-journals.orgnsmsi.irtriazolo[4,3-b]pyridazine from 6-chloro- nih.govbeilstein-journals.orgnsmsi.irtriazolo[4,3-b]pyridazine via reaction with hydrazine (B178648) hydrate (B1144303) is a classic example of nucleophilic aromatic substitution. chemicalbook.comepa.gov Similarly, reactions of pyridazines and their N-oxides with nitrogen-containing nucleophiles have been studied, providing insights into potential substitution pathways. rsc.org For the nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b] nih.govbeilstein-journals.orgnsmsi.irepa.govtetrazine system, reactions with N- and O-nucleophiles result in the displacement of an azolyl group. beilstein-journals.org
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity in the functionalization of the nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazine nucleus is a critical aspect of its chemistry, determining the outcome of various reactions.
In electrophilic substitutions on related fused pyrimidine systems, the position of attack is directed by the existing substituents. For example, in 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic attack occurs at the 6-position of the pyrimidine ring. nih.gov Computational studies can be employed to predict the regioselectivity of reactions. For instance, density functional theory (DFT) has been used to study the regioselectivity in the synthesis of substituted 1,2,3-triazoles. nsmsi.ir
In nucleophilic substitution reactions, the regioselectivity is often determined by the position of a suitable leaving group. The synthesis of 1,5-disubstituted 1,2,3-triazole derivatives of pyrimidine nucleobases has been achieved with high regioselectivity using iron(III)-catalyzed 1,3-dipolar cycloaddition. nih.gov The study of regioselectivity in the reactions of 4-methyl-1-thioxo-1,2,4,5-tetrahydro nih.govbeilstein-journals.orgnsmsi.irtriazolo[4,3-a]quinazolin-5-one with various electrophiles showed that alkyl and aryl halides react at the sulfur atom, while acyl halides can react at either the sulfur or nitrogen atom depending on the conditions. researchgate.netmdpi.com
Stereoselectivity becomes relevant when chiral centers are introduced into the molecule. While the core nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazine is achiral, reactions involving chiral reagents or leading to the formation of chiral centers on substituents would require consideration of stereochemical outcomes.
Tautomeric Equilibria and Isomerization Processes (e.g., differentiation between [1,5-b] and [4,3-b] isomers)
Tautomerism is a significant feature of the nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazine system, particularly for amino-substituted derivatives. nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazin-6-amine can exist in a tautomeric equilibrium with its imino form. This equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. The study of tautomerism is crucial as the different tautomers can exhibit distinct chemical and biological properties.
A key isomerization process in this heterocyclic family is the Dimroth rearrangement, which interconverts nih.govbeilstein-journals.orgnsmsi.irtriazolo[4,3-b]pyridazine and nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazine isomers. nih.govbeilstein-journals.orgwikipedia.org This rearrangement typically occurs under acidic or thermal conditions and involves a ring-opening and ring-closing sequence. The accepted mechanism for the Dimroth rearrangement of related nih.govbeilstein-journals.orgnsmsi.irtriazolo[4,3-c]pyrimidines to the more stable [1,5-c] isomers involves protonation, ring opening, tautomerization via an H-shift in the triazole ring, and subsequent ring closure and deprotonation. nih.govbeilstein-journals.org The presence of certain substituents can facilitate this rearrangement. benthamscience.com For instance, the presence of two nitro groups in the pyridine (B92270) ring of nih.govbeilstein-journals.orgnsmsi.irtriazolo[4,3-a]pyridines facilitates the recyclization to the [1,5-a] isomers to such an extent that the former cannot be isolated. nsmsi.ir
Acid-Base Properties and Protonation/Deprotonation Behavior
The nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazine nucleus contains several nitrogen atoms that can act as either proton donors or acceptors, imparting it with specific acid-base properties. The pKa value, which quantifies the acidity or basicity of a compound, is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets.
The pyridazine ring is generally basic, while the triazole ring can be either acidic or basic depending on the substitution pattern. The amino group at the 6-position of nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazin-6-amine is a basic site. The pKa of related nitrogen-containing heterocycles has been studied. For example, the pKa of 1H-1,2,3-triazolo[4,5-b]pyridine has been predicted to be 3.15 ± 0.20, indicating weak basic character. A method for determining the pKa of triazolo[5,1-c] nih.govbeilstein-journals.orgnsmsi.irtriazine compounds in non-aqueous media has been developed, which could be applicable to the nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazine system. bohrium.com
Protonation can occur at different nitrogen atoms in the fused ring system, and the site of protonation can influence the molecule's reactivity and conformation. Similarly, deprotonation of an N-H group can generate an anionic species, which can then participate in further reactions.
Stability and Degradation Pathways of thenih.govbeilstein-journals.orgnsmsi.irTriazolo[1,5-b]pyridazine Scaffold
The stability of the nih.govbeilstein-journals.orgnsmsi.irtriazolo[1,5-b]pyridazine scaffold is an important consideration for its synthesis, storage, and application, particularly in medicinal chemistry. The fused aromatic system generally confers a degree of stability. However, the presence of heteroatoms and certain functional groups can provide pathways for degradation under specific conditions, such as exposure to strong acids, bases, oxidizing agents, or high temperatures.
For instance, the Dimroth rearrangement, as discussed earlier, represents a form of chemical instability under certain conditions, leading to isomerization. nih.govbeilstein-journals.orgwikipedia.org The stability of related triazolopyridine derivatives has been investigated in the context of drug development, with a focus on metabolic stability in liver microsomes. nih.gov The design of high energy density materials based on triazolo-triazole scaffolds has also involved studies of their thermal stability. rsc.org
Understanding the degradation pathways is crucial for identifying potential impurities that may arise during synthesis or storage and for ensuring the quality and safety of compounds based on this scaffold.
Theoretical and Computational Investigations Of 1 2 3 Triazolo 1,5 B Pyridazin 6 Amine and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of the nih.govacs.orgresearchgate.nettriazolo[1,5-b]pyridazine scaffold. These calculations allow for a detailed understanding of the electronic landscape, structural preferences, and spectroscopic properties of these molecules.
Electronic Structure and Molecular Orbital Analysis
The HOMO and LUMO are crucial in determining the chemical reactivity of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For the parent nih.govacs.orgresearchgate.nettriazolo[1,5-b]pyridazine system, DFT calculations provide valuable information on these parameters. The introduction of an amine group at the 6-position is expected to raise the HOMO energy, making the compound more susceptible to electrophilic attack.
Table 1: Calculated Electronic Properties of a Representative nih.govacs.orgresearchgate.nettriazolo[1,5-b]pyridazine System
| Parameter | Value (a.u.) |
| HOMO Energy | -0.25 |
| LUMO Energy | -0.05 |
| HOMO-LUMO Gap | 0.20 |
Note: The values presented are illustrative and based on general principles of similar heterocyclic systems. Actual values for nih.govacs.orgresearchgate.nettriazolo[1,5-b]pyridazin-6-amine would require specific DFT calculations.
Aromaticity and Electron Delocalization Assessment
The aromaticity of the fused ring system in nih.govacs.orgresearchgate.nettriazolo[1,5-b]pyridazin-6-amine is a key determinant of its stability and reactivity. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations are employed to quantify the degree of aromaticity. NICS values are calculated at the center of the rings; negative values typically indicate aromatic character, while positive values suggest anti-aromaticity.
Conformational Analysis and Energetics of Isomeric Forms
The presence of the amino group at the 6-position introduces the possibility of different conformations due to rotation around the C-N bond. Computational studies can predict the most stable conformation and the energy barriers for rotation. In a study of structurally related amino-substituted azolo nih.govnih.govscispace.comtriazines, a relatively short C-NH2 bond was observed, suggesting restricted rotation. researchgate.net This indicates a degree of double-bond character, which can be attributed to the delocalization of the nitrogen lone pair into the pyridazine (B1198779) ring.
Furthermore, tautomerism is a possibility in such heterocyclic systems. DFT calculations can be used to determine the relative energies of different tautomeric forms, thereby identifying the most stable isomer in various environments.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations can accurately predict spectroscopic parameters, such as NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the corresponding chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of synthesized compounds. For instance, ¹H and ¹³C NMR chemical shifts have been reported for various nih.govacs.orgresearchgate.nettriazolo[1,5-b]pyridazine derivatives. nih.govscispace.com
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a nih.govacs.orgresearchgate.nettriazolo[1,5-b]pyridazine Derivative
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
| H-2 | 8.60 | 8.42 |
| H-7 | 8.10 | 7.91 |
| H-8 | 7.40 | 7.26 |
Note: The data is illustrative and based on a representative substituted nih.govacs.orgresearchgate.nettriazolo[1,5-b]pyridazine. nih.gov Specific predictions for the 6-amine derivative would be required.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic picture of the behavior of nih.govacs.orgresearchgate.nettriazolo[1,5-b]pyridazin-6-amine in a biological or chemical environment. MD simulations can be used to explore the conformational landscape of the molecule over time, identifying the most populated conformations and the transitions between them.
These simulations are particularly useful for understanding how the molecule interacts with solvent molecules. The solvation shell and the specific hydrogen bonding patterns can be analyzed, providing a detailed picture of the molecule's behavior in solution. Although specific MD studies on nih.govacs.orgresearchgate.nettriazolo[1,5-b]pyridazin-6-amine are not widely reported, simulations on related azaindole derivatives have been used to elucidate binding stability with protein targets. nih.gov
Computational Approaches for Reaction Mechanism Elucidation
Computational chemistry plays a crucial role in understanding the mechanisms of reactions used to synthesize nih.govacs.orgresearchgate.nettriazolo[1,5-b]pyridazines. For example, a one-pot synthesis of 1,2,4-triazolo[1,5-b]pyridazine derivatives has been developed using a cooperative Cu(I)/Zn(II)-catalyzed tandem C-N addition and an I₂/KI-mediated intramolecular N-N bond formation. nih.gov
DFT calculations can be employed to model the reaction pathway, identifying key intermediates and transition states. This allows for a detailed understanding of the role of the catalysts and reagents. For instance, in the proposed mechanism, the reaction proceeds through the formation of an amidine intermediate, followed by an oxidative N-N bond formation to yield the final product. Computational studies can help to validate such proposed mechanisms and provide a deeper understanding of the factors controlling the reaction's efficiency and selectivity.
Machine Learning and QSAR Modeling in Structural Design
The integration of machine learning (ML) and quantitative structure-activity relationship (QSAR) modeling has become a cornerstone in the rational design of novel therapeutic agents. These computational techniques are instrumental in elucidating the complex relationships between the chemical structure of a molecule and its biological activity. In the context of mdpi.comresearchgate.netnih.govtriazolo[1,5-b]pyridazin-6-amine and its derivatives, these methodologies offer a predictive framework to guide the synthesis of more potent and selective compounds.
Quantitative structure-activity relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors—physicochemical properties or structural features—that influence a molecule's activity, QSAR models can forecast the efficacy of untested analogs. This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
In recent years, machine learning has further revolutionized this field by providing more sophisticated algorithms capable of handling large and complex datasets. ML models can uncover non-linear relationships and intricate patterns that may be missed by traditional QSAR methods. For nitrogen-containing heterocyclic compounds like the triazolopyridazine series, machine learning applications are increasingly being used for reaction prediction and innovative bioisostere design in drug discovery. researchgate.net
While specific QSAR and machine learning studies on mdpi.comresearchgate.netnih.govtriazolo[1,5-b]pyridazin-6-amine are not extensively documented in publicly available literature, research on closely related scaffolds such as mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidines provides valuable insights into the potential application of these methods. These studies serve as a strong proxy for understanding how computational approaches can be applied to the structural design of mdpi.comresearchgate.netnih.govtriazolo[1,5-b]pyridazin-6-amine derivatives.
A notable study on 125 analogs of 1,2,4-triazolo[1,5-a]pyrimidine, a bioisosteric relative of the triazolopyridazine core, utilized six different machine learning algorithms to model their inhibitory activity against Plasmodium falciparum. mdpi.comresearchgate.net The researchers employed recursive feature elimination to select the most significant molecular descriptors from a pool of 306. mdpi.com The dataset was split into a training set of 99 compounds and a test set of 24 compounds. mdpi.com The resulting models were evaluated based on several statistical parameters, including the coefficient of determination (R²), mean squared error (MSE), mean absolute error (MAE), and root mean squared error (RMSE). mdpi.com
The performance of three of the machine learning algorithms from this study—k-Nearest Neighbors (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR)—demonstrated robust and reliable predictive power for the biological activity of these compounds. mdpi.comresearchgate.net The statistical validation of these models underscores their utility in guiding the design of new, more potent derivatives.
Below are the performance metrics of the machine learning models developed for the 1,2,4-triazolo[1,5-a]pyrimidine analogs, which can be considered indicative of the potential for similar models for mdpi.comresearchgate.netnih.govtriazolo[1,5-b]pyridazin-6-amine derivatives.
| Machine Learning Algorithm | Coefficient of Determination (R²) | Mean Squared Error (MSE) | Mean Absolute Error (MAE) | Root Mean Squared Error (RMSE) |
|---|---|---|---|---|
| k-Nearest Neighbors (kNN) | 0.54 | 0.46 | 0.54 | 0.68 |
| Support Vector Regressor (SVR) | 0.67 | 0.33 | 0.46 | 0.57 |
| Random Forest Regressor (RFR) | 0.58 | 0.43 | 0.51 | 0.66 |
The success of these models in predicting the activity of related compounds suggests that a similar approach would be highly beneficial for the structural design of novel mdpi.comresearchgate.netnih.govtriazolo[1,5-b]pyridazin-6-amine derivatives. By leveraging machine learning and QSAR, researchers can more efficiently explore the vast chemical space, identify promising candidates, and accelerate the development of new therapeutic agents.
Structure Activity Relationship Sar Studies and Molecular Design Principles For 1 2 3 Triazolo 1,5 B Pyridazine Derivatives
Systematic Variation of Substituents and their Influence on Molecular Recognition
Systematic modification of substituents on the triazolopyridazine core has been a key strategy to optimize potency and selectivity for various biological targets, including protein kinases and bromodomains.
For instance, in the development of c-Met kinase inhibitors based on the nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine scaffold, researchers synthesized two series of derivatives, modifying the substituents at the 6- and 8-positions. nih.gov A key modification involved linking various aromatic and heterocyclic carboxamides to the core via an ether linkage at the 8-position. The presence of a methyl group at the 6-position was generally found to be favorable. nih.gov
SAR exploration revealed that the nature of the terminal aryl or heteroaryl group significantly impacts inhibitory activity. For example, replacing a 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide moiety with a 2-phenyl-4-methylthiazole-5-carboxamide group led to compounds with varied cytotoxicity profiles against different cancer cell lines. nih.gov The substitution pattern on these terminal rings was also critical. A 2-pyridyl group on a 5-methyl-thiazole moiety demonstrated stronger cytotoxicity than benzene, 3-pyridyl, or 4-pyridyl groups. nih.gov
The following table illustrates the impact of substituent variation on the cytotoxicity of nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine derivatives against the A549 cancer cell line.
| Compound | Core Scaffold | Substituent at C6 | Substituent at C8-position (via oxy-phenyl linker) | IC₅₀ (μM) vs. A549 cells | Reference |
|---|---|---|---|---|---|
| 12d | nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine | -CH₃ | 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxamide | >50 | nih.gov |
| 12e | nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine | -CH₃ | 4-Methyl-2-(pyridin-2-yl)thiazole-5-carboxamide | 1.06 ± 0.16 | nih.gov |
| 13b | nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine | -CH₃ | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (on a 3-fluorophenyl linker) | >50 | nih.gov |
In another study targeting bromodomain-containing protein 4 (BRD4), a series of nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine derivatives showed micromolar inhibitory activity. nih.gov The binding modes identified through crystallography revealed the importance of the substituents for specific interactions within the BRD4 binding pocket. nih.gov
Identification of Key Pharmacophoric Features within thenih.govnih.govbohrium.comTriazolo[1,5-b]pyridazine Scaffold
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. Based on SAR studies of related scaffolds, a general pharmacophore for triazolopyridazine-based inhibitors can be proposed.
Fused Heterocyclic Core : The nih.govnih.govbohrium.comtriazolo[1,5-b]pyridazine core itself serves as a rigid scaffold, correctly positioning the key interacting groups. The nitrogen atoms within the bicyclic system, particularly in the triazole ring, are crucial as they can act as hydrogen bond acceptors, often interacting with key amino acid residues (e.g., hinge region of kinases). nih.gov
Hydrogen Bond Donors/Acceptors : Linkers such as amides or ureas are frequently incorporated into active derivatives. bohrium.com The N-H groups of these linkers can act as crucial hydrogen bond donors, forming interactions that anchor the ligand in the target's binding site. For example, in c-Met inhibitors, an amide linker was found to be more favorable for activity than urea (B33335) or sulphonamide linkers. bohrium.com
Hydrophobic/Aromatic Groups : Substituents, typically aromatic or heteroaromatic rings, are essential for occupying hydrophobic pockets and forming π-π stacking or other non-covalent interactions within the target protein. In the design of c-Met inhibitors, a 5-methylthiazole (B1295346) fragment was found to be beneficial for activity. nih.gov Similarly, for antitubercular nih.govnih.govbohrium.comtriazolo[1,5-a]pyrimidines, a (1S)-2,2,2-trifluoro-1-methylethylamino group at the 5-position was required for high potency. researchgate.netrsc.org
Specific Substituent Positions : The positions of the substituents on the core are critical. For many kinase inhibitors, substitution at the 6- and 8-positions of the nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine scaffold has been explored extensively, suggesting these are key vectors for achieving target affinity and selectivity. nih.gov
Ligand Design Strategies Based on Target Binding Site Characteristics
Modern drug design often employs a target-centric approach, where the three-dimensional structure of the biological target is used to guide the synthesis of potent and selective ligands. Molecular docking studies are a key tool in this process.
For instance, in the design of dual c-Met/Pim-1 kinase inhibitors, nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine derivatives were designed to fit into the ATP-binding site of these enzymes. clockss.org Docking studies of a particularly active compound (4g) suggested that its mode of interaction was similar to known ligands, validating the design strategy. clockss.org These studies help rationalize the observed SAR; for example, they can show how a specific substituent occupies a hydrophobic pocket or how a hydrogen bond donor/acceptor on the ligand interacts with a specific residue on the protein.
Comparative SAR Analysis with Related Fused Heterocyclic Systems
A study on RORγt inverse agonists compared nih.govnih.govbohrium.comtriazolo[4,3-a]pyridine and nih.govnih.govbohrium.comtriazolo[1,5-a]pyridine derivatives. The nih.govnih.govbohrium.comtriazolo[1,5-a]pyridine derivative (IC₅₀ = 41 nM) retained excellent inhibitory activity, whereas the nih.govnih.govbohrium.comtriazolo[4,3-a]pyridine analogue showed significantly reduced activity (IC₅₀ = 590 nM). nih.gov This indicates that the specific arrangement of nitrogen atoms in the fused ring system is critical for optimal interaction with the RORγt target. nih.gov
In another comparative study targeting P. falciparum, nih.govnih.govbohrium.comtriazolo[1,5-a]pyrimidine derivatives were found to be more potent than pyrazolo[1,5-a]pyrimidine (B1248293) and quinoline (B57606) analogues. nih.gov The most potent triazolopyrimidines exhibited IC₅₀ values in the low nanomolar range (0.030-0.086 μM), demonstrating their potential as a privileged scaffold for antimalarial drug discovery. nih.gov
Furthermore, in the development of c-Met inhibitors, researchers successfully used a nih.govnih.govbohrium.comtriazolo[4,3-b]pyridazine core, having previously noted that a triazolo-pyrazine fragment was an active pharmacophore. nih.gov The replacement of a triazolo-pyridazine structure with a triazolo-pyrimidine structure in one instance led to a significant improvement in cytotoxicity, highlighting that subtle changes in the heterocyclic core can have profound effects on biological activity. nih.gov These comparative analyses underscore the importance of the pyridazine (B1198779) moiety and the specific isomerism of the triazole fusion in defining the pharmacological properties of the resulting compounds.
Mechanistic Biological Investigations Of 1 2 3 Triazolo 1,5 B Pyridazine Derivatives Non Clinical Focus
Molecular Target Elucidation and Binding Mode Analysis
Research into the molecular interactions of google.comgoogle.comtriazolo[1,5-b]pyridazine and its related structures, such as google.comgoogle.comtriazolo[4,3-b]pyridazines and google.comgoogle.comtriazolo[1,5-a]pyrimidines, has identified several key protein targets. The binding modes and inhibitory mechanisms have been explored through biochemical assays and computational modeling.
Kinase Inhibition Mechanisms (e.g., c-Met, JAK, Pim-1, VEGFR-2)
Derivatives of the triazolopyridazine scaffold have been synthesized and evaluated as potent inhibitors of various protein kinases critical to cell signaling and cancer progression.
c-Met and Pim-1 Kinases: A series of google.comgoogle.comtriazolo[4,3-b]pyridazine derivatives were developed as dual inhibitors of c-Met and Pim-1 kinases. google.com Among these, compound 4g demonstrated potent dual inhibitory activity against both c-Met and Pim-1, with IC₅₀ values of 0.163 µM and 0.283 µM, respectively. google.com Molecular docking studies suggest that this compound interacts with the ATP-binding site of both kinases. google.com Another derivative, 12e , also showed significant inhibitory activity against c-Met kinase with an IC₅₀ of 0.090 µM.
VEGFR-2: Newly designed bis( google.comgoogle.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibition of the VEGFR-2 signaling system is a recognized approach for anti-angiogenic therapy. The design of these rigid structures aimed to enhance binding affinity within the ATP binding site of the kinase.
Janus Kinase (JAK): While patent literature mentions "Janus kinase inhibitor" in relation to triazolo[4,3-b]pyridazine derivatives, specific mechanistic studies or inhibition data for this particular scaffold against JAK kinases were not detailed in the provided search results. google.com
Enzyme Modulation and Inhibition (e.g., α-Glucosidase, Tankyrase)
The inhibitory potential of this chemical family extends to enzymes involved in metabolic processes.
α-Glucosidase: A series of 6-amino-2,5,7-triaryl- google.comgoogle.comtriazolo[1,5-a]pyridine-8-carbonitriles were evaluated as α-glucosidase inhibitors. These compounds displayed potent inhibition, with IC₅₀ values ranging from 6.60 µM to 75.63 µM, which is significantly more potent than the reference drug acarbose (B1664774) (IC₅₀ = 750.0 µM). The most potent compound, 15j , exhibited an IC₅₀ of 6.60 µM and was found to be a competitive and selective inhibitor of α-glucosidase. Other related structures, such as triazoloquinazolines, have also been identified as a new class of potent α-glucosidase inhibitors.
Tankyrase: Patent documents list google.comgoogle.comtriazolo[1,5-b]pyridazine in the context of synthesizing compounds that may be used alongside PARP/Tankyrase inhibitors. google.com However, the search results did not provide direct evidence or mechanistic studies of google.comgoogle.comtriazolo[1,5-b]pyridazine derivatives acting as Tankyrase inhibitors themselves.
Interaction with Other Biological Macromolecules (e.g., Tubulin)
A significant area of investigation for triazolopyridazine and triazolopyrimidine derivatives has been their interaction with tubulin, a key component of the cytoskeleton.
Tubulin Polymerization Inhibition: Several series of these derivatives have been shown to act as antitubulin agents. A series of 3,6-diaryl- google.comgoogle.comtriazolo[4,3-b]pyridazines were designed as analogues of Combretastatin A-4 (CA-4). google.com Compound 4q from this series was a highly potent antiproliferative agent, inhibiting A549 cells with an IC₅₀ value of 0.008 µM. google.com It effectively inhibited tubulin polymerization, and molecular modeling suggested it binds to the colchicine (B1669291) binding site on microtubules. google.com Similarly, certain 2,7-diaryl- google.comgoogle.comtriazolo[1,5-a]pyrimidine derivatives and 7-(3′,4′,5′-trimethoxyphenyl)- google.comgoogle.comtriazolo[1,5-a]pyrimidines have been identified as potent inhibitors of tubulin polymerization, also interacting with the colchicine binding site. For instance, the p-toluidino derivative 3d was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ of 0.45 µM.
Table 1: Molecular Target Inhibition by google.comgoogle.comTriazolo[1,5-b]pyridazine and Related Derivatives
Cellular Pathway Perturbation Studies (in vitro/non-human cellular models)
The interaction of these derivatives with molecular targets leads to significant disruptions in cellular processes, particularly those related to cell proliferation and survival.
Analysis of Cell Cycle Progression
A common outcome of treatment with these compounds is the arrest of the cell cycle at various phases, which is a hallmark of anticancer agents.
G2/M Phase Arrest: The tubulin-inhibiting derivative 4q was shown to dramatically arrest the cell cycle progression at the G2/M phase in A549 lung cancer cells. google.com This is consistent with its mechanism as a microtubule-destabilizing agent, which prevents the formation of the mitotic spindle required for cell division. google.com Other tubulin inhibitors from the google.comgoogle.comtriazolo[1,5-a]pyrimidine class also induce G2/M phase arrest.
S Phase Arrest: The dual c-Met/Pim-1 inhibitor 4g caused breast cancer MCF-7 cells to arrest in the S phase of the cell cycle. google.com
G0/G1 Phase Arrest: The c-Met inhibitor 12e was found to stimulate A549 cells to arrest in the G0/G1 phase.
Induction of Apoptosis and Related Cellular Events
Following cell cycle arrest, these compounds often trigger programmed cell death, or apoptosis, in cancer cells.
Apoptosis Induction: The c-Met inhibitor 12e was shown to remarkably induce apoptosis in A549 cells. Similarly, the dual c-Met/Pim-1 inhibitor 4g accelerated the progress of apoptosis in MCF-7 cells by 29.61-fold compared to the control. google.com Derivatives targeting VEGFR-2 have also been confirmed to motivate apoptosis in cancer cells.
Caspase Activation: The induction of apoptosis by compound 4g was associated with a significantly higher level of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. google.com The tubulin inhibitor 3d also induced apoptosis through the intrinsic pathway, confirmed by caspase-9 activation.
Table 2: Cellular Effects of google.comgoogle.comTriazolo[1,5-b]pyridazine and Related Derivatives
Table of Mentioned Compounds
| Compound Name/Identifier | Core Structure |
|---|---|
| 3d | 7-(3′,4′,5′-trimethoxyphenyl)- google.comgoogle.comtriazolo[1,5-a]pyrimidine derivative |
| 4g | 6-arylidenehydrazino-3-aryl- google.comgoogle.comtriazolo[4,3-b]pyridazine |
| 4q | 3,6-diaryl- google.comgoogle.comtriazolo[4,3-b]pyridazine |
| 12e | Triazolo-pyridazine derivative |
| 15j | 6-amino-2,5,7-triaryl- google.comgoogle.comtriazolo[1,5-a]pyridine-8-carbonitrile |
| Acarbose | Reference α-glucosidase inhibitor |
| Combretastatin A-4 (CA-4) | Reference antitubulin agent |
Mechanisms of Cell Growth Inhibition
Derivatives of the triazolo-pyridazine scaffold have been shown to inhibit cell growth through a variety of mechanisms, primarily by inducing cell cycle arrest and apoptosis through the modulation of key cellular signaling pathways.
Research into nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazine derivatives has identified them as potent dual inhibitors of c-Met and Pim-1 kinases. rsc.orgrsc.org The proto-oncogene c-Met is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in tumorigenesis and metastasis. nih.gov Pim kinases are serine/threonine kinases that act as positive regulators of cell cycle progression and inhibitors of apoptosis. rsc.org One particularly active derivative, compound 4g (6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl- nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazine), demonstrated potent cytotoxic effects, causing MCF-7 breast cancer cells to arrest in the S phase of the cell cycle. rsc.orgrsc.org Further investigation revealed that this compound significantly promoted apoptosis, increasing the process 29.61-fold compared to controls. rsc.orgrsc.org This apoptotic induction was linked to an elevated level of caspase-9 and a concurrent decrease in the phosphorylation of key proteins in the PI3K/AKT/mTOR survival pathway. rsc.orgresearchgate.net
Similarly, studies on nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine derivatives, which share a related bicyclic core, found that they function as dual inhibitors of c-Met and VEGFR-2. nih.gov The most promising compound from this series, 17l , inhibited the growth of A549 lung cancer cells by arresting them in the G0/G1 phase of the cell cycle and inducing late-stage apoptosis. nih.gov Another study on triazolo-pyridazine derivatives identified compound 12e as a potent inhibitor of c-Met kinase. nih.govacs.org This compound was also found to induce late apoptosis in A549 cells and cause cell cycle arrest at the G0/G1 phase in a dose-dependent manner. nih.govacs.org
Table 1: Summary of Cell Growth Inhibition Mechanisms for Triazolo-pyridazine Derivatives
| Compound Class/Derivative | Primary Target(s) | Mechanism of Action | Affected Cell Line(s) | Source(s) |
|---|---|---|---|---|
| nih.govmdpi.comnih.govTriazolo[4,3-b]pyridazine (e.g., Compound 4g) | c-Met, Pim-1 | S-phase cell cycle arrest; Induction of apoptosis via caspase-9 activation; Inhibition of PI3K/AKT/mTOR pathway | MCF-7 | rsc.orgrsc.orgresearchgate.net |
| nih.govmdpi.comnih.govTriazolo[4,3-a]pyrazine (e.g., Compound 17l) | c-Met, VEGFR-2 | G0/G1 phase cell cycle arrest; Induction of late apoptosis | A549 | nih.gov |
| Triazolo-pyridazine (e.g., Compound 12e) | c-Met | G0/G1 phase cell cycle arrest; Induction of late apoptosis | A549 | nih.govacs.org |
Protein-Ligand Interaction Analysis through Spectroscopic and Crystallographic Methods
The interaction between triazolo-pyridazine derivatives and their protein targets has been elucidated through various powerful analytical techniques, including molecular docking, X-ray crystallography, and spectroscopic methods. These studies provide a detailed picture of the binding modes and structural requirements for activity.
Molecular Docking studies have been instrumental in understanding how these compounds interact with the ATP-binding sites of their target kinases. For the dual c-Met/Pim-1 inhibitor 4g , docking simulations suggested a mode of interaction at the ATP-binding pocket of both kinases that was similar to known ligands. rsc.orgrsc.org Likewise, docking studies of the dual c-Met/VEGFR-2 inhibitor 17l showed that it could bind effectively to the active sites of both c-Met and VEGFR-2 proteins, with a binding mode comparable to the established inhibitor foretinib. nih.gov Molecular dynamics simulations further supported these findings, confirming the stability of the ligand-protein interactions. nih.govaalto.fi
Crystallographic Methods have provided definitive, high-resolution evidence of these interactions. In a notable study, the co-crystal structures of several nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazine derivatives were determined in complex with the first bromodomain of BRD4 (BD1), a key epigenetic reader. nih.gov This analysis offered a precise characterization of the binding modes, revealing the key atomic contacts responsible for inhibition and providing a structural basis for future inhibitor design. nih.gov In a separate investigation, the X-ray crystal structure of a more complex fused system, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole 3 , was resolved. mdpi.comresearchgate.net The analysis confirmed the molecular geometry, showing that the triazole and indole (B1671886) rings are twisted relative to each other and that the phenyl ring is nearly perpendicular to the core heterocyclic system. mdpi.com
Spectroscopic Analysis has also been employed to study the binding of related heterocyclic systems. While not focused on protein interactions, studies on a nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine derivative demonstrated the utility of fluorescence and UV-absorption spectroscopy to characterize its interaction with calf thymus DNA (ctDNA).
Table 2: Protein-Ligand Interaction Analysis of Triazolo-pyridazine Derivatives
| Compound Class/Derivative | Protein Target | Analysis Method(s) | Key Findings | Source(s) |
|---|---|---|---|---|
| nih.govmdpi.comnih.govTriazolo[4,3-b]pyridazine | c-Met, Pim-1 | Molecular Docking | Binds to the ATP-binding site of both kinases. | rsc.orgrsc.org |
| nih.govmdpi.comnih.govTriazolo[4,3-b]pyridazine | BRD4 (BD1) | X-ray Crystallography | Determined the specific binding mode within the bromodomain. | nih.gov |
| nih.govmdpi.comnih.govTriazolo[4,3-a]pyrazine | c-Met, VEGFR-2 | Molecular Docking & Dynamics | Binds to the active sites of both kinases, similar to foretinib. | nih.gov |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | N/A (Structural Analysis) | X-ray Crystallography | Confirmed molecular geometry and planarity of ring systems. | mdpi.comresearchgate.net |
| nih.govmdpi.comnih.govTriazolo[1,5-a]pyridine | RORγt | X-ray Crystallography | Characterized the co-crystal structure with the RORγt ligand-binding domain. | nih.gov |
Advanced Research Directions and Applications of The 1 2 3 Triazolo 1,5 B Pyridazine Scaffold
Development of Chemical Probes for Biological Systems
The development of chemical probes is crucial for understanding complex biological processes. The inherent photophysical properties of certain heterocyclic systems make them ideal candidates for fluorescent probes. While direct examples for the researchgate.netacs.orgepa.govtriazolo[1,5-b]pyridazine scaffold are emerging, related structures have shown significant promise. For instance, a derivative of the isomeric researchgate.netacs.orgepa.govtriazolo[1,5-a]pyrimidine has been successfully developed as a fluorescent probe for the specific detection of Fe³⁺ ions. nih.gov This probe demonstrated rapid response, high selectivity, and good cell permeability, enabling its use in cellular imaging. nih.gov
Furthermore, a review on 1,2,3-triazole-fused pyrazines and pyridazines highlights their application as fluorescent probes. mdpi.com These findings suggest a strong potential for the researchgate.netacs.orgepa.govtriazolo[1,5-b]pyridazine core to be adapted for similar purposes. The nitrogen-rich nature of the scaffold allows for metal ion coordination, which can lead to changes in fluorescence upon binding, a key principle in the design of chemosensors. The development of such probes based on the researchgate.netacs.orgepa.govtriazolo[1,5-b]pyridazine scaffold could provide valuable tools for detecting and quantifying biologically important species. Additionally, pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netacs.orgepa.govtriazine sulfonamides have been utilized with fluorescent probes like 2,7-dichlorodihydrofluorescein diacetate (DCFH-DA) to study cellular processes such as the formation of reactive oxygen species (ROS). mdpi.com
Integration into Complex Molecular Architectures and Hybrid Systems
A significant area of research involves the incorporation of the researchgate.netacs.orgepa.govtriazolo[1,5-b]pyridazine scaffold into larger, more complex molecular architectures to create hybrid molecules with enhanced or novel biological activities. This strategy, often referred to as molecular hybridization, aims to combine the pharmacophoric features of the triazolopyridazine core with other biologically active moieties.
A prime example is the design and synthesis of derivatives bearing aromatic or heterocyclic-coupled azole units. acs.orgnih.gov These complex molecules have been investigated as potent inhibitors of receptor tyrosine kinases like c-Met, which are implicated in cancer progression. acs.orgnih.gov By synthetically linking the triazolopyridazine scaffold with other heterocyclic systems such as pyrazoles or thiazoles, researchers have been able to create novel compounds with significant cytotoxic activity against various cancer cell lines. acs.orgnih.gov
Similarly, the researchgate.netacs.orgepa.govtriazolo[4,3-b]pyridazine scaffold has been incorporated into hybrid molecules with a 4-oxo-pyridazinone moiety to develop potential c-Met kinase inhibitors. nih.gov The synthesis of these complex structures often involves multi-step reaction sequences, starting from simpler pyridazine (B1198779) precursors. acs.orgnih.gov The versatility of the triazolopyridazine core allows for functionalization at various positions, enabling the attachment of different molecular fragments to fine-tune the biological activity and pharmacokinetic properties of the resulting hybrid systems. nih.gov The development of researchgate.netacs.orgepa.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives is another example of creating complex hybrid molecules with potential anticancer activities. nih.gov
Innovative Methodologies for Characterization and Analysis
The unambiguous structural elucidation of novel researchgate.netacs.orgepa.govtriazolo[1,5-b]pyridazine derivatives and their complex architectures is paramount. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), play a pivotal role in this process. While standard ¹H and ¹³C NMR are routinely used, more advanced 2D NMR techniques are often necessary to fully characterize these complex heterocyclic systems. ipb.pt
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity within the molecule, especially in cases of ambiguous substitution patterns or complex regio- and stereochemistry. For example, in the characterization of new pyrrolo[1,2-b]pyridazines, a related scaffold, detailed NMR analysis was crucial to confirm the regioselectivity of the cycloaddition reaction used in their synthesis. mdpi.com The coupling constants and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide critical information about the spatial arrangement of atoms.
In addition to NMR, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. nih.gov For derivatives with interesting photophysical properties, techniques like fluorescence spectroscopy are employed to determine their quantum yields and Stokes shifts. The combination of these advanced analytical methods provides a comprehensive characterization of the structural and electronic properties of researchgate.netacs.orgepa.govtriazolo[1,5-b]pyridazine-based molecules.
Future Perspectives in Synthetic Methodology and Mechanistic Understanding
The development of more efficient, sustainable, and versatile synthetic methods for accessing the researchgate.netacs.orgepa.govtriazolo[1,5-b]pyridazine scaffold is an ongoing area of research. Future trends are moving towards greener and more atom-economical approaches. For instance, catalyst-free and additive-free methods, such as those utilizing microwave irradiation, are being explored to shorten reaction times and simplify purification processes for related triazolo[1,5-a]pyridines. researchgate.net
The use of novel catalytic systems is also a promising avenue. Bimetallic catalysis, for example, employing a cooperative Cu(I)/Zn(II) system, has been shown to be effective for the one-pot synthesis of researchgate.netacs.orgepa.govtriazolo[1,5-b]pyridazine derivatives through a tandem C-N addition and intramolecular N-N bond formation. researchgate.net Metal-free oxidative N-N bond formation reactions, mediated by reagents like I₂/KI, offer an environmentally benign alternative for the synthesis of related 1,5-fused 1,2,4-triazoles. organic-chemistry.org Furthermore, electrochemically induced reactions present a novel approach for the synthesis of related 3-amino- researchgate.netacs.orgepa.gov-triazolo[4,3-a]pyridines without the need for transition metals or external oxidants. organic-chemistry.org
A deeper mechanistic understanding of the cyclization and rearrangement reactions involved in the formation of the researchgate.netacs.orgepa.govtriazolo[1,5-b]pyridazine ring system is also crucial for the rational design of new synthetic routes. epa.gov Studies focusing on the mechanism of the Dimroth rearrangement, which can lead to the formation of the isomeric researchgate.netacs.orgepa.govtriazolo[1,5-a]pyrimidine scaffold, are important for controlling the regioselectivity of these reactions. nih.gov Future research will likely focus on combining experimental and computational studies to elucidate reaction pathways and transition states, paving the way for the development of highly selective and efficient synthetic methodologies.
Q & A
What are the key synthetic routes for [1,2,4]triazolo[1,5-b]pyridazin-6-amine, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves cyclocondensation of substituted pyridazine precursors with hydrazine derivatives. For example, nucleophilic substitution reactions using carbon disulfide in alkaline alcohol media have been employed to form thiolate intermediates, which are further functionalized . Key factors include:
- Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency but may promote side reactions like ring-opening.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
- Catalysts : Transition-metal catalysts (e.g., CuI) can accelerate aryl coupling steps but require rigorous purification to remove metal residues .
Yield optimization often involves iterative adjustment of stoichiometry and reaction time, monitored via HPLC or TLC .
How can computational methods like molecular docking predict the biological activity of this compound derivatives?
Answer:
Docking studies using software like AutoDock Vina or Discovery Studio enable prediction of binding affinities to target proteins (e.g., kinases). For example:
- Protein preparation : Crystal structures (PDB format) are stripped of water/ligands, and polar hydrogens are added to optimize hydrogen bonding .
- Ligand flexibility : The compound’s tautomeric forms (e.g., azido-tetrazole equilibrium) must be accounted for to avoid false-positive binding poses .
- Scoring functions : Hybrid scoring (e.g., combining empirical and force-field terms) improves accuracy for non-canonical interactions, such as CH–O bonds observed in kinase hinge regions .
Validation against experimental Ki values (e.g., 0.091–4.5 mM) ensures predictive reliability .
What spectroscopic techniques are most effective for structural characterization of this compound derivatives?
Answer:
- NMR : ¹H/¹³C NMR resolves regiochemical ambiguities in the triazole-pyridazine fused system. For example, aromatic protons in the pyridazine ring appear as doublets (δ 8.2–8.5 ppm), while triazole protons resonate as singlets (δ 7.9–8.1 ppm) .
- Mass spectrometry (HRMS) : Accurate mass determination (error < 2 ppm) confirms molecular formulas, critical for distinguishing isomers (e.g., [1,2,4]triazolo[4,3-b]pyridazines vs. [1,5-b] regioisomers) .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, particularly for polymorphic forms .
How can contradictory biological activity data for this compound derivatives be resolved?
Answer:
Discrepancies in activity (e.g., fungistatic MIC values ranging from 1.5–50 µg/mL) often arise from:
- Assay variability : Standardize inoculum size and incubation time; use internal controls (e.g., fluconazole) to normalize results .
- Solubility effects : Poor aqueous solubility may underreport activity. Use DMSO co-solvents (<1% v/v) and confirm compound stability via LC-MS .
- Off-target interactions : Screen against unrelated targets (e.g., ATP-binding proteins) to rule out nonspecific binding .
Dose-response curves (IC50/EC50) and structure-activity relationship (SAR) modeling can clarify trends .
What strategies improve the pharmacokinetic (PK) profile of this compound-based inhibitors?
Answer:
- Lipophilicity modulation : Introduce polar groups (e.g., -OH, -NH2) to reduce logP and enhance solubility. For example, 5-((6-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)benzo[b]thiophen-6-ol derivatives show improved bioavailability .
- Metabolic stability : Block metabolic hotspots (e.g., methyl groups at C3/C5) to prevent cytochrome P450-mediated oxidation .
- Permeability : Assess Caco-2 cell monolayer transport to optimize intestinal absorption .
PK studies in rodent models (e.g., plasma half-life, clearance) validate these modifications .
How does tautomerism affect the chemical reactivity of this compound?
Answer:
The compound exists in equilibrium between azide and tetrazole tautomers, influencing reactivity:
- Nucleophilic substitution : The tetrazole form favors SNAr reactions at the pyridazine C6 position, enabling functionalization with aryl/alkyl groups .
- Coordination chemistry : The azide tautomer acts as a bidentate ligand for transition metals (e.g., Cu²⁺), relevant in catalysis .
Tautomeric ratios can be quantified using ¹⁵N NMR or IR spectroscopy (N-H stretching at ~3400 cm⁻¹ for tetrazole) .
What are the storage and stability considerations for this compound?
Answer:
- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the triazole ring .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis, particularly for sulfonamide derivatives .
- Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life; monitor via HPLC for degradation products (e.g., pyridazine ring-opened amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
